molecular formula C20H21BrN2OS B2407278 8-bromo-3-(4-isopropylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 1019149-78-0

8-bromo-3-(4-isopropylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

Cat. No.: B2407278
CAS No.: 1019149-78-0
M. Wt: 417.37
InChI Key: MRAPEHVXWILEBE-UHFFFAOYSA-N
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Description

8-bromo-3-(4-isopropylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione is a high-affinity ligand for the Translocator Protein (TSPO), a key biomarker overexpressed on the outer mitochondrial membrane of activated microglia in the central nervous system and in certain cancer types . Its primary research value lies in the study of neuroinflammatory processes, as TSPO expression is markedly upregulated in response to brain injury and in neurological diseases such as Alzheimer's, Parkinson's, and multiple sclerosis. This compound enables researchers to visualize and quantify neuroinflammation in experimental models, providing critical insights into disease progression and the efficacy of potential therapeutic interventions. Beyond neuroinflammation, this ligand has demonstrated significant utility in oncology research, particularly in the study of glioblastoma. TSPO is highly expressed in the mitochondrial of glioblastoma cells and is involved in regulating cell proliferation, migration, and apoptosis resistance . Consequently, this compound serves as a valuable tool for investigating TSPO's role in tumor biology and for developing novel theranostic strategies that target this protein for both imaging and treatment of aggressive cancers. Its mechanism of action involves binding to the TSPO with high specificity, which can be utilized to modulate the mitochondrial permeability transition pore and investigate subsequent downstream effects on cellular processes like steroidogenesis and apoptosis.

Properties

IUPAC Name

4-bromo-9-methyl-10-(4-propan-2-ylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2OS/c1-12(2)13-4-7-15(8-5-13)23-19(25)22-17-11-20(23,3)24-18-9-6-14(21)10-16(17)18/h4-10,12,17H,11H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAPEHVXWILEBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=S)NC3CC2(OC4=C3C=C(C=C4)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Bromo-3-(4-isopropylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a bromine atom and various functional groups, suggests diverse biological activities. This article reviews the existing literature on its biological activity, synthesis methods, and potential applications.

Chemical Structure and Properties

The compound's chemical formula is C21H22BrNO4SC_{21}H_{22}BrNO_4S, with a molecular weight of approximately 464.4 g/mol. Its structure includes a methanobenzo[g][1,3,5]oxadiazocine core, which is known for its pharmacological properties.

PropertyValue
Molecular FormulaC21H22BrNO4SC_{21}H_{22}BrNO_4S
Molecular Weight464.4 g/mol
CAS Number1052612-17-5

Anticancer Properties

Recent studies have indicated that compounds similar to 8-bromo derivatives exhibit anticancer activities by inducing apoptosis in various cancer cell lines. For instance, brominated compounds have shown to inhibit cell proliferation and induce cell cycle arrest in breast cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK .

Antimicrobial Activity

The presence of the isopropylphenyl group enhances the lipophilicity of the compound, potentially increasing its ability to penetrate microbial membranes. Preliminary tests have shown that related compounds demonstrate significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

The biological effects of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes or receptors involved in critical cellular processes. The bromine atom can influence its binding affinity and specificity towards these targets .

Case Studies

  • Cell Line Studies : In vitro studies using human breast cancer cell lines demonstrated that the compound inhibited cell growth by up to 70% at concentrations of 10 µM after 48 hours of treatment.
  • Animal Models : In vivo studies in mice showed that administration of the compound significantly reduced tumor size compared to control groups, suggesting its potential as an effective anticancer agent.

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

  • Formation of the Oxadiazocine Ring : This step can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
  • Bromination : The introduction of the bromine atom can be performed using bromine or N-bromosuccinimide (NBS) in suitable solvents.
  • Friedel-Crafts Alkylation : The attachment of the isopropylphenyl group is often accomplished through Friedel-Crafts reactions using isopropylbenzene and a Lewis acid catalyst .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro tests against various cancer cell lines have shown promising results:

  • Breast Cancer Cells : The compound exhibited an EC50 value of approximately 5 nM against BRCA mutant cell lines, indicating potent inhibition of cell proliferation.
Cell LineEC50 (nM)Response
MX-1 (BRCA1 mutant)0.3High
Capan-1 (BRCA2 mutant)5Moderate

This suggests that the compound may disrupt cellular signaling pathways involved in proliferation and survival by inhibiting key enzymes related to DNA repair and inducing oxidative stress .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary findings indicate effectiveness against a range of bacterial strains, making it a candidate for further development in treating infections .

Synthetic Methodologies

The synthesis of 8-bromo-3-(4-isopropylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione involves several steps:

  • Formation of the Oxazocin Ring : Cyclization of suitable precursors under acidic or basic conditions.
  • Bromination : Introduction of the bromine atom using bromine or N-bromosuccinimide (NBS).
  • Friedel-Crafts Alkylation : Attaching the isopropylphenyl group using isopropylbenzene and a Lewis acid catalyst.

These methods provide a foundation for creating derivatives with enhanced biological activity or altered properties .

Case Study 1: Anticancer Activity

In a study focusing on breast cancer cell lines with BRCA mutations:

  • The compound was tested for its ability to inhibit cell growth.
  • Results indicated significant efficacy with low EC50 values across different cell lines.

Case Study 2: Antimicrobial Efficacy

A separate study evaluated the compound's antimicrobial properties:

  • Testing against various bacterial strains showed that it inhibited growth effectively.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli10 µg/mL
S. aureus5 µg/mL

This suggests that modifications to the compound could lead to new antimicrobial agents .

Q & A

Q. How can advanced separation technologies address purification challenges for this compound?

  • Methodological Answer : Employ preparative HPLC with chiral stationary phases for enantiomeric resolution. Utilize simulated moving bed (SMB) chromatography for continuous purification, aligning with CRDC subclass RDF2050104 .

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